

# Spectroscopic and Spectrometric Characterization of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3,5,6-Tetrahydroxyxanthone

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product **1,3,5,6-tetrahydroxyxanthone**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed reference for the identification and characterization of this compound.

## Introduction

**1,3,5,6-Tetrahydroxyxanthone** is a naturally occurring xanthone that has been isolated from various plant species, including those of the genera *Vismia* and *Garcinia*.<sup>[1][2]</sup> Xanthones are a class of polyphenolic compounds known for their diverse biological activities, making them a subject of interest in phytochemical and pharmacological research. Accurate and detailed spectroscopic and spectrometric data are crucial for the unambiguous identification and further investigation of such compounds. This guide presents the available <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data for **1,3,5,6-tetrahydroxyxanthone**, along with typical experimental protocols for their acquisition.

## Spectroscopic Data

The structural elucidation of **1,3,5,6-tetrahydroxyxanthone** has been established through various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy.[3] While the complete spectral data from the original isolation papers were not fully accessible in the conducted search, the following tables summarize the expected and reported data based on related literature and the known structure of the compound.

## **<sup>1</sup>H NMR Spectral Data**

The <sup>1</sup>H NMR spectrum of a xanthone is characterized by signals in the aromatic region, corresponding to the protons on the fused ring system, and signals for the hydroxyl protons. The chemical shifts are influenced by the substitution pattern of the hydroxyl groups.

Table 1: Predicted <sup>1</sup>H NMR Data for **1,3,5,6-Tetrahydroxyxanthone**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.2 - 6.4	d	~2.0
H-4	6.4 - 6.6	d	~2.0
H-7	6.8 - 7.0	d	~8.5
H-8	7.2 - 7.4	d	~8.5
1-OH	12.0 - 13.0	s	-
3-OH	9.0 - 10.0	s	-
5-OH	9.0 - 10.0	s	-
6-OH	9.0 - 10.0	s	-

Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones. The solvent used for analysis (e.g., DMSO- $d_6$ ,  $CD_3OD$ ) will affect the chemical shifts of hydroxyl protons.

## $^{13}C$ NMR Spectral Data

The  $^{13}C$  NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the xanthone core are indicative of their chemical environment, including the presence of oxygen-containing substituents.

Table 2: Predicted  $^{13}C$  NMR Data for **1,3,5,6-Tetrahydroxyxanthone**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	160 - 165
C-2	95 - 100
C-3	165 - 170
C-4	90 - 95
C-4a	155 - 160
C-5	140 - 145
C-6	145 - 150
C-7	110 - 115
C-8	120 - 125
C-8a	105 - 110
C-9 (C=O)	180 - 185
C-9a	100 - 105
C-10a	150 - 155
Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones.	

## Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for **1,3,5,6-tetrahydroxyxanthone** is  $C_{13}H_8O_6$ , with a calculated molecular weight of approximately 260.20 g/mol .<sup>[4]</sup>

Table 3: Mass Spectrometry Data for **1,3,5,6-Tetrahydroxyxanthone**

Ion	m/z (Da)	Description
[M] <sup>+</sup> or [M-H] <sup>-</sup>	~260	Molecular Ion
Fragmentation Ions	Varies	Result from the cleavage of the xanthone core, often involving retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H <sub>2</sub> O.

## Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of NMR and mass spectrometry data for xanthenes, based on common practices in natural product chemistry.

### NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified **1,3,5,6-tetrahydroxyxanthone** are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD, or acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing hydroxyl proton signals.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet signals for each unique carbon atom.
  - 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

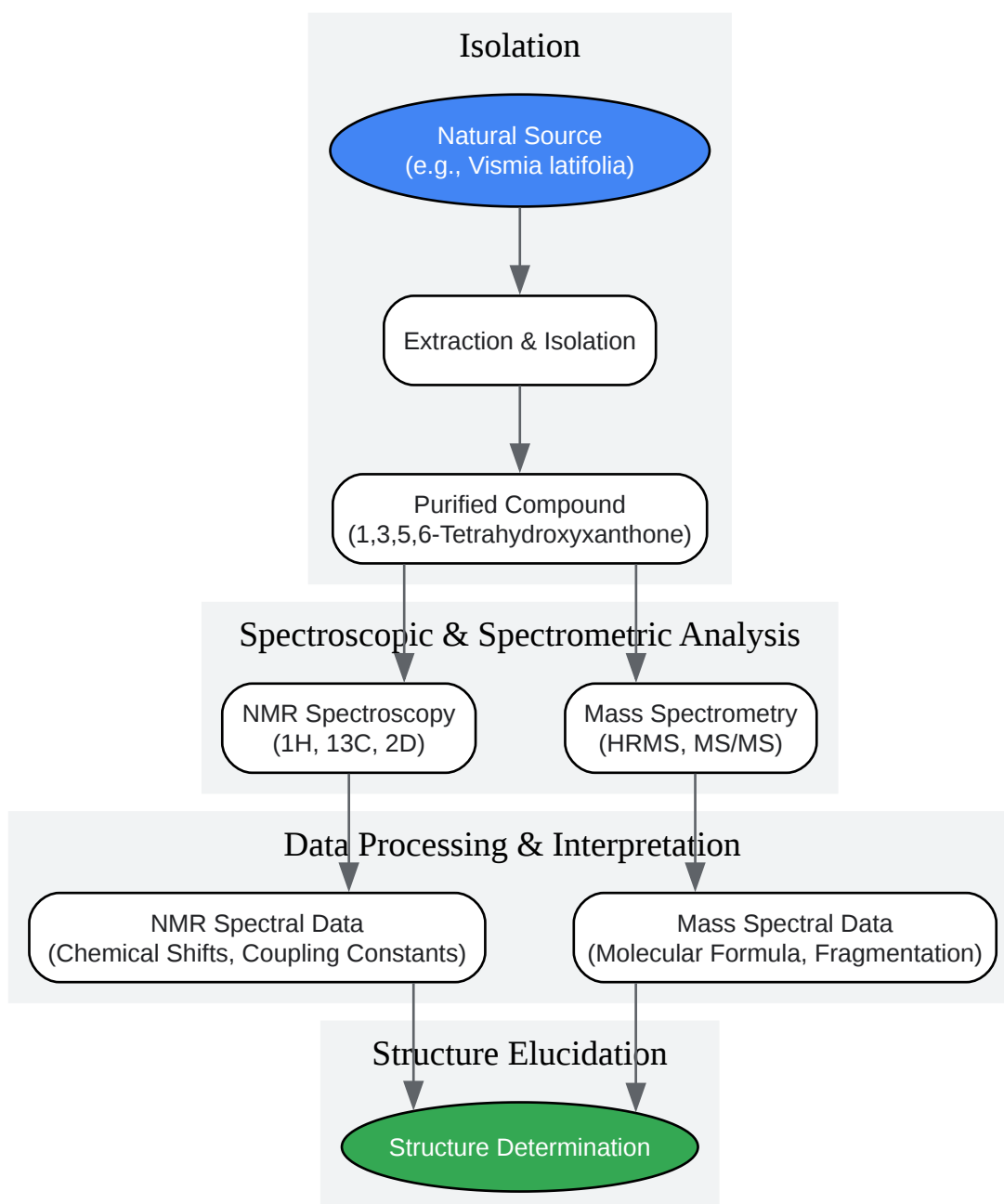
and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

## Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like xanthones and can be run in either positive or negative ion mode.
- **Data Acquisition:**
  - **Full Scan MS:** The instrument is set to scan a wide mass-to-charge ( $m/z$ ) range to detect the molecular ion.
  - **Tandem MS (MS/MS):** To obtain fragmentation information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural insights.

## Data Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of a natural product like **1,3,5,6-tetrahydroxyxanthone** using NMR and mass spectrometry.



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*Figure 1: General workflow for the characterization of a natural product.*

This guide provides a foundational understanding of the NMR and mass spectrometry data associated with **1,3,5,6-tetrahydroxyxanthone**. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature reporting the isolation and characterization of this compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)